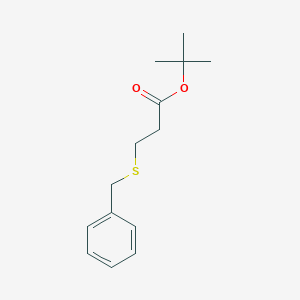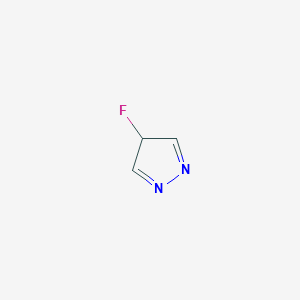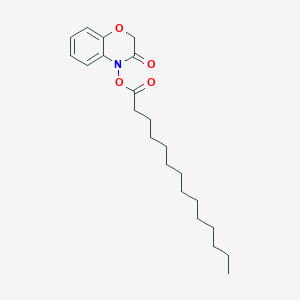![molecular formula C11H15NO10 B12615517 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name) CAS No. 917573-07-0](/img/structure/B12615517.png)
2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple carboxyl groups and an amino group, making it a versatile molecule in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable amino acid derivative with a dicarboxylic acid under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amino acids or alcohols.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxo acids, amino alcohols, and substituted carboxylic acids .
Scientific Research Applications
2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The compound’s carboxyl and amino groups enable it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .
Comparison with Similar Compounds
Succinic Acid: A dicarboxylic acid with similar structural features but lacks the amino group.
Malic Acid: Contains hydroxyl groups instead of amino groups.
Fumaric Acid: An isomer of maleic acid with a similar backbone but different functional groups.
Uniqueness: 2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid is unique due to its combination of carboxyl and amino groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
917573-07-0 |
|---|---|
Molecular Formula |
C11H15NO10 |
Molecular Weight |
321.24 g/mol |
IUPAC Name |
2-[1-carboxyethyl-[(1S)-1,2-dicarboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C11H15NO10/c1-4(9(17)18)12(5(10(19)20)2-7(13)14)6(11(21)22)3-8(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t4?,5-,6?/m0/s1 |
InChI Key |
AIABQUCPFJKZDN-XRVVJQKQSA-N |
Isomeric SMILES |
CC(C(=O)O)N([C@@H](CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C(=O)O)N(C(CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B12615439.png)
![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)
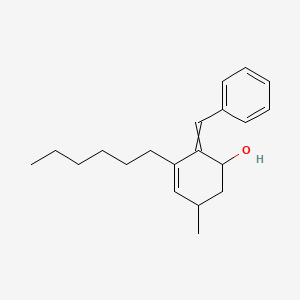
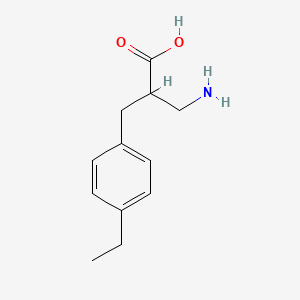
![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)
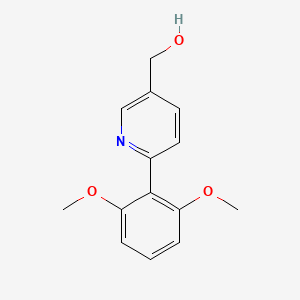
![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
